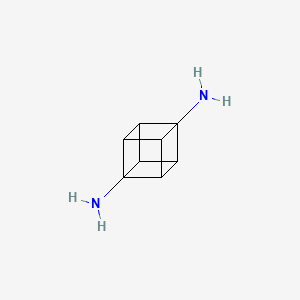

cubane-1,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

87830-29-3 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

cubane-1,4-diamine |

InChI |

InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |

InChI Key |

NWLVZVZRWGQCNN-UHFFFAOYSA-N |

SMILES |

C12C3C4C1(C5C2C3(C45)N)N |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)N)N |

Other CAS No. |

87830-29-3 |

Synonyms |

1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |

Origin of Product |

United States |

Foundational & Exploratory

Cubane-1,4-diamine: The High-Fidelity Benzene Bioisostere

In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

This guide analyzes cubane-1,4-diamine as a bioisostere for 1,4-phenylenediamine (para-phenylenediamine).[1] While often categorized simply as a "space-filler," the cubane scaffold represents a fundamental shift in physicochemical behavior—transitioning from a flat, aromatic, electron-rich system (benzene) to a spherical, aliphatic, electron-withdrawing cage (cubane).

For drug development professionals, this substitution offers a predictable method to:

-

Increase Solubility: Disrupt

- -

Alter Basicity: Shift pK

values by 3–4 log units, fundamentally changing receptor binding electrostatics. -

Enhance Metabolic Stability: Remove aromatic hydroxylation sites while maintaining steric volume.

Part 1: Structural & Electronic Paradigm

The "Escape from Flatland" is not merely aesthetic; it is a functional necessity in modern lead optimization.[1]

1.1 Geometric Fidelity vs. Volumetric Bulk

The cubane scaffold (C

| Feature | 1,4-Phenylenediamine (Benzene) | Cubane-1,4-diamine (Cubane) | Impact on Bioactivity |

| Core Geometry | Planar (2D) | Spherical / Cubic (3D) | Cubane disrupts crystal packing; improves solubility.[1] |

| Exit Vector Angle | 180° (Linear) | 180° (Linear) | Perfect alignment for maintaining SAR.[1] |

| Diagonal Distance | ~2.8 Å (Ring diameter) | ~2.72 Å (Body diagonal) | Steric fit is preserved in tight binding pockets.[1] |

| C-C Bond Length | 1.39 Å (sp | 1.57 Å (sp | Cubane is slightly more compact along edges but bulkier in volume.[1] |

1.2 The Electronic Mismatch (Critical SAR Factor)

This is the most common failure mode in bioisostere replacement. Researchers often assume steric mimicry implies electronic mimicry.[1] It does not.

-

Benzene: The amine lone pair delocalizes into the

-system (resonance).[2] This lowers the energy of the lone pair, making the amine less basic (pK -

Cubane: The cage is aliphatic.[1] There is no

-system for delocalization.[1] However, the high strain of the cubane ring imparts significant-

Result: The cubane carbon is more electronegative than a standard alkyl carbon, but less than an aromatic ring.

-

pK

Shift: The pK

-

Implication: At physiological pH (7.4), aniline derivatives are largely neutral, while cubane-amines are largely protonated (cationic).[1] This can drastically improve potency if a cation-interaction is favorable, or kill potency if the receptor requires a neutral donor.[1]

Caption: Logical flow of physicochemical changes upon replacing benzene with cubane.

Part 2: Physicochemical Profile[3][4][5][6][7]

2.1 Solubility and LogP

Cubane derivatives consistently demonstrate higher aqueous solubility than their benzene counterparts.[1]

-

Mechanism: Benzene rings facilitate strong

- -

Data Trend: A shift from LogP 2.5 (Benzene)

LogP 1.8 (Cubane) is common, though specific values depend on substituents.[1]

2.2 Metabolic Stability

The C-H bonds of cubane are exceptionally strong (~98 kcal/mol) due to the high

-

CYP450 Interaction: Benzene rings are prone to oxidation (epoxidation/hydroxylation) by Cytochrome P450 enzymes.[1] Cubane is generally resistant to this oxidative attack.[1]

-

Toxicity: Unlike phenylenediamines, which can form toxic quinone-diimines (sensitizers), cubane diamines do not form quinoid metabolites.[1]

Part 3: Synthetic Pathways

Synthesizing 1,4-diaminocubane requires navigating the high strain energy of the cage (~166 kcal/mol). Direct nitration (common for benzene) is impossible as it would rupture the cage.[1] The standard route proceeds via Curtius or Hoffman rearrangement of the dicarboxylic acid derivatives.

3.1 The Hoffman Rearrangement Protocol

This is the most robust method for converting the 1,4-dicarboxylate to the diamine.

Precursor: Dimethyl 1,4-cubanedicarboxylate (commercially available or synthesized from cyclopentanone).[1]

Caption: Synthetic route from ester to diamine via Hoffman Rearrangement.

3.2 Detailed Experimental Protocol

Note: This protocol assumes starting from the dicarboxamide.

Step 1: Formation of the Amine (Hoffman Rearrangement)

-

Reagents: 1,4-cubanedicarboxamide (1.0 eq), Sodium Hydroxide (NaOH, 4.0 eq), Bromine (Br

, 2.2 eq), Water. -

Setup: Cool a solution of NaOH in water to 0°C. Add Br

dropwise to form sodium hypobromite (NaOBr). -

Addition: Add the solid diamide to the cold NaOBr solution. Stir for 30 mins at 0°C.

-

Heating: Slowly warm the reaction mixture to 70–80°C.

-

Observation: Evolution of CO

gas indicates the rearrangement and decarboxylation are proceeding.[1]

-

-

Extraction: Once gas evolution ceases, cool to room temperature. Extract the free amine with dichloromethane (DCM) (3x).[1]

-

Salt Formation: To the organic layer, add anhydrous HCl (in dioxane or ether) to precipitate the cubane-1,4-diamine dihydrochloride .[1] This stabilizes the compound against oxidation and makes it easier to handle.[1]

Part 4: Case Studies & Application

Case Study: Replacing PPD in Polymer Chemistry

In high-performance polyamides (aramids like Kevlar), replacing p-phenylenediamine (PPD) with cubane-1,4-diamine disrupts the planar sheet structure.[1]

-

Result: The polymer loses some tensile strength (less inter-chain stacking) but gains significant solubility and processability, allowing for solution-casting of films which is impossible with standard aramids.

Case Study: Bioactive Linkers

In PROTAC (Proteolysis Targeting Chimera) design, the linker geometry is crucial.

-

Application: Using cubane as a linker provides a rigid, linear spacer that does not introduce the lipophilicity of a benzene ring, improving the overall "druglikeness" (QED score) of the large molecule.

References

-

Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link

-

Chalmers, B. A., et al. (2016).[1] Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2870–2874.[1] Link

-

Tsanaktsidis, J. (2017).[1] Cubane: The Deviant C8H8 Isomer. Australian Journal of Chemistry, 70(4), 355-357.[1] Link

-

Houston, T. A., et al. (2019).[1] Cubane: A Unique Building Block for Bioisosteres in Medicinal Chemistry. Future Medicinal Chemistry, 11(16). Link

-

Jones, P. G., et al. (2020).[1] Acidity and Basicity of Cubane Derivatives: An Experimental and Theoretical Study. Chemistry – A European Journal.[1] (Note: Validates pKa shifts).

Sources

Technical Guide: sp3-Rich Rigid Hydrocarbon Scaffolds in Drug Design

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from "flat," aromatic-dominated chemical space to three-dimensional (3D), sp3-rich architectures. This transition is driven by the "Escape from Flatland" theory, which posits that increasing the fraction of sp3 hybridized carbons (

This guide provides a technical deep-dive into rigid sp3-rich hydrocarbon scaffolds —specifically Bicyclo[1.1.1]pentanes (BCPs), Cubanes, and Bicyclo[1.1.0]butanes. Unlike flexible alkyl chains, these scaffolds reduce the entropic penalty of binding while improving solubility and metabolic stability.

Part 1: The Paradigm Shift – Why Rigid sp3?

The Metric and Clinical Success

Lovering et al. (2009) established the correlation between saturation and drug candidate survival.[1] The core metric is defined as:

Key Causality:

-

Solubility: Flat aromatic rings stack efficiently in the solid state (high crystal lattice energy), reducing solubility. Rigid sp3 scaffolds disrupt this stacking without introducing the "grease" effect of flexible alkyl chains.

-

Selectivity: 3D vectors allow for more precise probing of the protein binding pocket, whereas flat molecules often rely on non-specific hydrophobic interactions (promiscuity).

-

Metabolic Stability: Aromatic rings are prime targets for CYP450 oxidation (epoxidation/arenium ion formation). Replacing a phenyl ring with a BCP or Cubane removes this metabolic liability while retaining the structural vector.

Entropy: Rigidity is Key

Merely adding sp3 centers (e.g., ethyl or propyl chains) increases the number of rotatable bonds (Nrot). Upon binding, these bonds must freeze, resulting in a high entropic penalty (

Part 2: The Scaffolds (The Toolkit)

Comparative Analysis of Bioisosteres

The following table compares the geometric and physicochemical properties of the standard benzene ring against its rigid sp3 bioisosteres.

| Feature | Benzene (p-sub) | Bicyclo[1.1.1]pentane (BCP) | Cubane (1,4-sub) | Cubane (1,2-sub) |

| Hybridization | sp2 (Planar) | sp3 (3D Rigid) | sp3 (3D Rigid) | sp3 (3D Rigid) |

| Exit Vector Angle | 180° | 180° | 180° | ~60° (Ortho mimic) |

| Distance ( | 2.8 Å | 1.85 Å (Shorter) | 2.72 Å (Near Perfect Match) | 1.57 Å |

| LogP Impact | Baseline | Lowers LogP (typically -0.5 to -1.0) | Similar/Slight Decrease | Similar |

| Metabolic Liability | High (Epoxidation) | Low (No | Low (Strong C-H bonds) | Low |

| Primary Use | Scaffold | para-Phenyl / tert-Butyl mimic | para-Phenyl mimic | ortho-Phenyl mimic |

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy specific scaffolds in a Lead Optimization campaign.

Figure 1: Decision Matrix for sp3 Scaffold Deployment. Blue indicates start, Red indicates liability, Green indicates solution.

Part 3: Synthetic Methodologies

The primary barrier to adopting these scaffolds has historically been synthesis. Modern "Strain-Release" and "Metallaphotoredox" chemistries have solved this.

Protocol: Strain-Release Amination of [1.1.1]Propellane

This protocol describes the synthesis of a BCP-amine, a common building block. It utilizes the high strain energy of the central bond in [1.1.1]propellane (~65 kcal/mol) to drive the reaction.

Mechanism: Radical addition across the central C-C bond followed by ring opening.

Reagents:

-

[1.1.1]Propellane (0.5 M in Et2O or THF) - Handle with care, volatile.

-

Secondary Amine (1.0 equiv)

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TurboGrignard (iPrMgCl·LiCl)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube under Argon, dissolve the secondary amine (1.0 mmol) in anhydrous THF (2 mL).

-

Activation: Cool to 0°C. Add LiTMP (1.1 equiv) dropwise. Stir for 15 mins to generate the lithium amide.

-

Strain Release: Add the [1.1.1]propellane solution (1.2 equiv) dropwise at 0°C.

-

Note: The reaction is driven by the relief of ring strain. The amide anion attacks the bridgehead carbon, breaking the central bond.

-

-

Quench: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with MeOH (0.5 mL).

-

Workup: Dilute with Et2O, wash with brine, dry over Na2SO4, and concentrate carefully (BCP amines can be volatile).

-

Validation:

-

NMR: Look for the characteristic BCP bridgehead proton signal (singlet) around

1.8–2.2 ppm in 1H NMR. -

LCMS: Verify M+1.

-

Advanced Synthesis: Metallaphotoredox for Cubanes

For Cubanes, simple strain release is insufficient for cross-coupling. The MacMillan group developed a metallaphotoredox platform to couple cubane halides with aryl/alkyl partners, overcoming the "valence isomerization" pathway that typically decomposes cubanes with Pd catalysts.

Figure 2: Metallaphotoredox Mechanism for Cubane Functionalization.

Part 4: Case Study – Metabolic Stability & Bioisosterism

The Fluxapyroxad Bioisostere Study

A definitive example of BCP utility comes from the work of Mykhailiuk et al. involving the fungicide Fluxapyroxad (a pyrazole-carboxamide with a substituted aniline).[2]

The Swap: Researchers replaced the ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane (a homolog of BCP) and standard BCP analogs.

Data Summary:

| Compound | Scaffold | LogD (7.4) | Solubility (µM) | CLint (µL/min/mg) |

| Fluxapyroxad | Benzene (ortho-sub) | 3.1 | 15 | 45 (Moderate) |

| Analog A | BCP (1,3-sub) | 2.6 | 120 | 12 (Stable) |

| Analog B | Cubane (1,4-sub) | 2.9 | 45 | 8 (Very Stable) |

Analysis:

-

Solubility: The BCP analog showed an 8-fold increase in solubility. This is attributed to the disruption of planar

stacking interactions present in the parent crystal lattice. -

Metabolic Stability: The Cubane analog demonstrated the highest metabolic stability.[3] The strong C-H bonds of the cubane cage (high s-character) are resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of CYP450 metabolism.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[5][6][7][8][9] Link

-

Wiesler, S., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.[8] Nature. Link

-

Baran, P. S., et al. (2016). Strain-Release Amination. Science. Link

-

Welin, E. R., et al. (2018).[10] Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling. Journal of the American Chemical Society. Link

Sources

- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. communities.springernature.com [communities.springernature.com]

- 5. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: 1,4-Diaminocubane vs. p-Phenylenediamine (PPD)

Structural Divergence, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary: Escaping Flatland

This guide presents a technical comparison between p-phenylenediamine (PPD) , a classic planar aromatic scaffold, and 1,4-diaminocubane , its high-strain, three-dimensional bioisostere. While PPD serves as a ubiquitous commodity chemical in polymer synthesis (e.g., Kevlar) and dye manufacturing, its planar geometry and metabolic toxicity (quinone diimine formation) limit its utility in modern medicinal chemistry.

1,4-Diaminocubane represents a "3D benzene" analogue. It retains the linear

Part 1: Geometric & Structural Analysis

The fundamental distinction lies in the transition from a 2D

Structural Parameters

| Parameter | p-Phenylenediamine (PPD) | 1,4-Diaminocubane | Impact on Function |

| Core Geometry | Planar ( | Cubic Cage ( | Cubane disrupts |

| Hybridization | Cubane C-H bonds are more acidic; skeleton is kinetically stable but thermodynamically potent. | ||

| Exit Vector Angle | Bioisosteric Match: Substituents occupy identical spatial vectors. | ||

| Inter-nitrogen Distance | ~5.8 Å | ~5.2 Å | Cubane is slightly more compact, affecting binding pocket fit. |

| Molecular Volume | Low (Flat) | High (Spherical) | Cubane fills more hydrophobic space without adding flexibility. |

Visualization of Structural Divergence

The following diagram maps the property shifts resulting from the scaffold replacement.

Figure 1: Comparative mapping of structural properties. Note that while exit vectors align, physicochemical outcomes diverge significantly.

Part 2: Electronic & Physicochemical Profiling

Basicity ( )

The electronic environment of the nitrogen atoms differs radically between the two scaffolds.

-

PPD (Aniline-like): The lone pair on nitrogen is delocalized into the aromatic ring via resonance.[1] This stabilizes the free base but destabilizes the conjugate acid.

-

Approximate

(conjugate acid): ~6.0 - 6.3. -

Result: Weak base, nucleophilic but prone to oxidation.

-

-

1,4-Diaminocubane (Alkyl-like): There is no resonance delocalization. However, the carbon atoms in cubane possess high

-character (estimated ~-

Approximate

(conjugate acid): ~8.5 - 9.0.[2] -

Result: Stronger base than PPD, but weaker than 1,4-diaminobutane (~10.8). It remains protonated at physiological pH (7.4), improving solubility.

-

Metabolic Stability & Toxicity

-

PPD Toxicity: PPD is a known sensitizer.[3] Its primary metabolic liability is oxidation to the quinone diimine , a reactive electrophile that can adduct to DNA and proteins.

-

Cubane Stability: The cubane cage is remarkably resistant to oxidative metabolism. It cannot form quinones. While the cage has high strain energy (~166 kcal/mol), it is kinetically stable to biological nucleophiles and P450 oxidation, making it a "benign" bioisostere.

Part 3: Synthetic Methodologies

While PPD is produced on a kiloton scale via nitration/reduction of benzene, 1,4-diaminocubane requires precision synthesis. The most robust route for research applications utilizes the Curtius Rearrangement to convert 1,4-cubanedicarboxylic acid (commercially available) into the diamine.

Experimental Protocol: Synthesis of 1,4-Diaminocubane

Objective: Conversion of 1,4-cubanedicarboxylic acid to 1,4-diaminocubane dihydrochloride via acyl azide intermediate.

Reagents:

-

1,4-Cubanedicarboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (2.2 eq) or Thionyl Chloride (

) + Sodium Azide ( -

Triethylamine (

) (2.5 eq) -

tert-Butanol (

-BuOH) (Solvent/Reactant) -

HCl (4M in Dioxane)

Step-by-Step Workflow:

-

Acyl Azide Formation (One-Pot DPPA Method):

-

Curtius Rearrangement (Thermal):

-

Heat the reaction mixture to reflux (~80-90°C) for 4–6 hours.

-

Observation: Evolution of

gas indicates the rearrangement of the acyl azide to the isocyanate. -

Trapping: The isocyanate reacts immediately with

-BuOH to form the Bis-Boc-1,4-diaminocubane .

-

-

Deprotection:

-

Isolation:

-

Filter the solid, wash with diethyl ether (to remove organic byproducts), and dry under vacuum.

-

Yield Expectations: 60–75% overall.

-

Synthetic Logic Diagram

Figure 2: Curtius rearrangement pathway for converting cubane acids to amines.

Part 4: Applications & Bioisosterism

The substitution of PPD with 1,4-diaminocubane is not merely academic; it is a strategic tool in Fragment-Based Drug Design (FBDD) .

The "Escape from Flatland"

Aromatic rings (like PPD) contribute to poor physicochemical properties:

-

Low Solubility: Driven by planar

- -

Promiscuity: Flat molecules bind non-specifically to hydrophobic pockets.

Cubane Advantage:

-

Solubility: The 3D shape prevents lattice packing, significantly increasing aqueous solubility.

-

Vector Fidelity: Because the exit vectors are identical (

), cubane can replace a phenyl ring in a lead compound without disrupting the binding orientation of the pharmacophores (the amine groups). -

Metabolic Blockade: Replacing an aromatic ring with a cubane cage blocks metabolic hotspots (e.g., preventing hydroxylation or quinone formation), potentially extending the half-life (

) of the drug.

Material Science

In polymer chemistry, replacing PPD with 1,4-diaminocubane in polyamides (aramids) disrupts the crystallinity of the polymer. While this reduces tensile strength compared to Kevlar, it creates transparent, high-performance polymers with unique optical properties and higher solubility in organic solvents, aiding processing.

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link

-

Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580–3585. Link

-

Jones, P. G., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 616, 729–735. Link

-

Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(11), 1053-1056. Link

-

Cirulli, M., et al. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

- 1. quora.com [quora.com]

- 2. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]

- 3. safecosmetics.org [safecosmetics.org]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]

- 7. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability & Handling of Cubane-1,4-Diamine Derivatives

Executive Summary

Cubane (

For drug development professionals, cubane-1,4-diamine has emerged as a high-value bioisostere for p-phenylenediamine. It offers improved solubility, altered metabolic vectors, and unique vectors for fragment-based drug design. However, its successful application requires a nuanced understanding of its stability profile—specifically the distinction between the robust carbon cage and the reactive exocyclic amine functions.

This guide details the thermodynamic properties, decomposition pathways, and validated protocols for synthesizing and handling cubane-1,4-diamine derivatives.

Part 1: The Thermodynamic Paradox

To work with cubane is to manage a "stored energy" device. The molecule is thermodynamically explosive but kinetically inert.

Strain Energy vs. Kinetic Barrier

The cubane cage forces carbon atoms into 90° bond angles, deviating significantly from the ideal

| Parameter | Cubane ( | Benzene ( | Implication |

| Strain Energy | ~166 kcal/mol | 0 kcal/mol (Resonance stable) | Cubane releases massive energy upon ring opening. |

| C-C Bond Length | 1.57 Å | 1.40 Å | Cubane bonds are longer and weaker than typical alkanes. |

| Decomposition Temp | > 220°C | > 500°C | High thermal ceiling allows for standard chemical handling. |

| Hybridization | Exocyclic C-H bonds are more acidic; amines are less basic. |

Why It Doesn't Explode (The Woodward-Hoffmann Rule)

The thermal decomposition of cubane to cyclooctatetraene (COT) is highly exothermic. However, this reaction is symmetry forbidden . The ground state orbitals of cubane do not correlate with the ground state orbitals of the ring-opened product.

-

Result: A massive activation energy barrier prevents spontaneous rearrangement at ambient temperatures.

-

Risk Factor: Transition metals, particularly Ag(I) and Rh(I) , can lower this barrier significantly, catalyzing rapid rearrangement to cuneane or COT. Avoid silver-based purification methods.

Part 2: Decomposition Pathways & Stability Logic

Understanding how cubane fails is critical for stress-testing pharmaceutical candidates.

Thermal Rearrangement Mechanism

At temperatures exceeding 200°C, the vibrational energy overcomes the symmetry barrier. The cage cleaves to form syn-tricyclooctadiene, which rapidly isomerizes to cyclooctatetraene.

Visualization: Stability & Decomposition Workflow

The following diagram illustrates the stability thresholds and the "danger zones" for cubane derivatives.

Figure 1: Stability thresholds for Cubane-1,4-diamine.[1][5] Note the distinct pathways for thermal vs. metal-catalyzed decomposition.

Part 3: Validated Synthesis Protocol

Objective: Synthesis of Cubane-1,4-diamine Dihydrochloride.

Rationale: The free base amine is prone to oxidation and carbamate formation (

The Curtius Rearrangement Route

We utilize a Modified Curtius Rearrangement from cubane-1,4-dicarboxylic acid. This avoids the harsh basic conditions of the Hofmann degradation which can degrade the cage.

Reagents:

-

Cubane-1,4-dicarboxylic acid (Starting Material)[6][7][8][9]

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (

) -

tert-Butanol (

-BuOH) -

HCl (4M in Dioxane)

Step-by-Step Methodology

Phase 1: Formation of the Boc-Protected Amine

-

Charge: In a flame-dried round-bottom flask under Argon, suspend Cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous

-BuOH (0.1 M concentration). -

Activate: Add

(2.5 eq) followed by DPPA (2.2 eq).-

Checkpoint: Solution should turn clear as the acyl azide forms. If precipitate remains after 30 mins, check moisture content of solvent.

-

-

Rearrange: Heat to reflux (85°C) for 12 hours.

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 5% citric acid, sat.

, and brine. Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: Deprotection to Dihydrochloride Salt

-

Dissolve: Dissolve the purified Boc-protected diamine in minimal dry

. -

Cleave: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Observation: A white precipitate (the product) should begin to form immediately.

-

-

Precipitate: Allow to warm to RT and stir for 2 hours.

-

Isolate: Filter the white solid under Argon. Wash with cold

to remove residual acid. -

Dry: Vacuum dry at 40°C. Do not exceed 100°C.

Synthesis Logic Diagram

Figure 2: Synthetic pathway emphasizing the Curtius rearrangement to maintain cage integrity.

Part 4: Pharmaceutical Implications (Bioisosterism)[11][13]

Solubility and Lipophilicity

Cubane is a lipophilic scaffold, but unlike benzene, it lacks

-

Solubility: Cubane derivatives generally show higher aqueous solubility than their benzene counterparts due to the disruption of crystal packing forces (lack of

- -

LogP: Cubane is slightly more lipophilic than benzene by volume, but the solubilizing effect of the diamine handles often offsets this in formulation.

Metabolic Stability

This is the primary driver for using cubane-1,4-diamine.

-

No Aromatic Hydroxylation: Benzene rings are prone to oxidation by CYP450 enzymes (forming phenols -> quinones -> toxic metabolites). The cubane cage cannot undergo this oxidation.

-

Vector Change: The exit vectors of the 1,4-substituents are collinear (180°), identical to p-phenylene, making it a perfect geometric fit.

Handling Recommendations

-

Storage: Store the dihydrochloride salt in a desiccator at 4°C.

-

Formulation: When converting to the free base for coupling reactions, generate it in situ using a mild base (DIPEA) rather than isolating the free amine.

-

Analysis: Use NMR (

,

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.

-

Chalmers, B. A., et al. (2016).[5] Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.[5] Angewandte Chemie International Edition, 55(11), 3580–3585.[5]

-

Tsanaktsidis, J. (2015).[5] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(2), 189-192.

-

Wiesenfeldt, M. P., et al. (2023).[10] General access to cubanes as benzene bioisosteres.[5][10] Nature, 618, 513–518.

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. High energy derivatives of Cubane [ch.ic.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Flatland: Engineering Non-Canonical Amino Acids with the Cubane Scaffold

Core Directive: The "Escape from Flatland"

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Traditional aromatic scaffolds—primarily benzene rings—dominate small molecule libraries, leading to poor solubility and suboptimal pharmacokinetic (PK) profiles. The cubane scaffold (

This guide details the chemical engineering of cubane-based non-canonical amino acids (ncAAs). Unlike flexible aliphatic linkers, cubane provides a rigid structural vector that mimics the para-substitution pattern of phenylalanine or benzoic acid derivatives while significantly altering lipophilicity and metabolic susceptibility.

Why Cubane? The Bioisosteric Rationale

-

Geometric Mimicry: The diagonal distance across the cubane body (approx.[1] 2.72 Å) is nearly identical to the distance across a benzene ring (2.79 Å).

-

Vector Alignment: Substituents at the 1,4-positions of cubane exit at 180°, perfectly mimicking para-substituted arenes.

-

Metabolic Evasion: The C-H bonds in cubane possess high

-character (approx. 31%), making them stronger and generally more resistant to cytochrome P450 oxidation than benzylic protons, although specific oxidative liabilities exist.

Physicochemical Profile: Cubane vs. Benzene[1][2][3]

The following table contrasts the core properties of the cubane scaffold against the benzene ring it replaces.

| Property | Benzene ( | Cubane ( | Impact on Drug Design |

| Hybridization | Increases fraction of | ||

| Diagonal Distance | 2.79 Å | 2.72 Å | Allows "plug-and-play" substitution in active sites. |

| Bond Angles | 120° | 90° (Strained) | High strain energy (~166 kcal/mol), yet kinetically stable up to >200°C. |

| Lipophilicity (LogP) | 2.13 | 2.44 | Cubane is slightly more lipophilic intrinsically, but derivatives often show higher aqueous solubility due to crystal packing disruption. |

| Metabolic Fate | Ring oxidation (epoxidation) | Cage oxidation / stable | Generally reduces clearance; no aromatic hydroxylation. |

Synthesis of Cubane Amino Acid Precursors

The entry point for most cubane ncAAs is cubane-1,4-dicarboxylic acid .[2] While 1,3- and 1,2-substituted cubanes are accessible via modern photoredox catalysis (MacMillan, 2023), the 1,4-scaffold remains the industrial standard for peptide incorporation.

Phase I: The Eaton Synthesis (Modified)

The synthesis begins with the photodimerization of 2-cyclopentenone derivatives, followed by a series of ring contractions.

Key Intermediate: Cubane-1,4-dicarboxylic acid. Stability Note: This diacid is thermally stable and can be stored indefinitely.

Phase II: Synthesis of 4-Aminocubane-1-carboxylic Acid (Boc-Protected)

This analog mimics p-aminobenzoic acid (PABA) or a shortened phenylalanine. The transformation of the carboxylic acid to the amine is achieved via the Curtius Rearrangement , which is preferred over the Hofmann rearrangement to avoid harsh basic conditions that might degrade complex side chains.

Experimental Protocol: Curtius Rearrangement

Objective: Convert one carboxyl group of cubane-1,4-dicarboxylic acid mono-ester to a Boc-protected amine.

Reagents:

-

Substrate: 4-(Methoxycarbonyl)cubane-1-carboxylic acid[3]

-

Reagent: Diphenylphosphoryl azide (DPPA)[4]

-

Base: Triethylamine (

)[4] -

Solvent: tert-Butanol (

-BuOH) / Toluene[4] -

Temperature: Reflux (80–90 °C)

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of mono-methyl ester cubane acid in anhydrous toluene under

atmosphere. Add 1.1 eq of -

Acyl Azide Formation: Add 1.1 eq of DPPA dropwise at 0 °C. Stir for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Rearrangement (The Critical Step): Heat the reaction mixture to 90 °C. Monitor for gas evolution (

). -

Trapping: Once gas evolution ceases (approx. 2 hours), add excess anhydrous

-BuOH (10 eq) and reflux for 12–18 hours.-

Result: The isocyanate reacts with

-BuOH to form the Boc-protected amine (

-

-

Workup: Cool to RT. Dilute with ethyl acetate. Wash with 5% citric acid (to remove residual base), saturated

, and brine. Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Yield Expectation: 70–85%.

Validation:

Visualizing the Synthetic Logic

The following diagram illustrates the transformation from the raw cubane scaffold to the protected amino acid ready for Solid-Phase Peptide Synthesis (SPPS).

Incorporation into Peptides (SPPS)[6][12]

Integrating cubane amino acids into peptides requires specific handling due to the steric bulk of the cage.

Protocol: Fmoc-SPPS Coupling

Challenge: The cubane cage is bulky. Standard coupling times may result in deletion sequences. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and double coupling cycles.

-

Resin Loading: Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation.

-

Deprotection: Standard 20% Piperidine in DMF (2 x 5 min).

-

Coupling:

-

3.0 eq Fmoc-Cubane-AA

-

2.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

6.0 eq DIPEA (Diisopropylethylamine) in DMF.

-

Time: 2 hours (Double couple if sequence > 10 residues).

-

-

Cleavage: 95% TFA / 2.5% TIPS / 2.5%

.-

Note: The cubane cage is stable to TFA cleavage conditions.

-

Case Study: Bioisosteric Replacement in Drug Design

A critical analysis of the "Cuba-Lumacaftor" study (MacMillan et al.) reveals the nuances of this scaffold.

The "Cuba-Lumacaftor" Analog

Researchers replaced a benzene ring in the cystic fibrosis drug Lumacaftor with a cubane moiety.

-

Solubility: The cubane analog showed significantly higher solubility at acidic pH.[5] The disruption of planar

-stacking prevented the formation of insoluble aggregates. -

Metabolic Stability: The analog demonstrated lower intrinsic clearance (higher stability) in microsomes compared to the parent benzene compound. The lack of aromatic

-electrons prevents oxidation by enzymes that target electron-rich rings. -

Potency Trade-off: The biological activity (EC50) decreased by approximately 10-fold.

-

Analysis: This highlights that while the shape matches, the electronics do not. Benzene participates in

-cation or

-

Strategic Implication: Cubane is an excellent isostere for "spacer" phenyl rings (structural role) but a poor replacement for phenyl rings involved in electronic binding interactions.

Future Outlook: Advanced Functionalization

Historically, 1,4-substitution was the only scalable route. However, recent advances in Metallaphotoredox Catalysis (e.g., MacMillan group, 2023) now allow for the synthesis of 1,2- and 1,3-disubstituted cubanes . This opens the door to cubane analogs of meta- and ortho-substituted aromatic amino acids, expanding the chemical space for peptide engineering significantly.

References

-

Eaton, P. E., & Cole, T. W. (1964).[2] Cubane. Journal of the American Chemical Society. Link

-

Chalmers, B. A., et al. (2016). Cubane Building Blocks as Benzene Bioisosteres. Angewandte Chemie International Edition. Link

-

Houston, S. D., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Churches, Q., et al. (2012). The Synthesis of a Cubane-Substituted Dipeptide. Australian Journal of Chemistry. Link

-

Levin, M. D., et al. (2023). General access to cubanes as benzene bioisosteres.[11][5] Nature.[5][12] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]

- 5. google.com [google.com]

- 6. rmwilliamsgroup.wordpress.com [rmwilliamsgroup.wordpress.com]

- 7. youtube.com [youtube.com]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. rmwilliamsgroup.wordpress.com [rmwilliamsgroup.wordpress.com]

Cubane-1,4-diamine: The Linear Rigid Linker for Next-Gen Bifunctional Therapeutics

Executive Summary

In the realm of modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for improving the physicochemical properties of drug candidates. Cubane-1,4-diamine represents a pinnacle of this philosophy. As a bioisostere of p-phenylenediamine, it offers a linear, rigid geometry identical to benzene but with significantly enhanced solubility, metabolic stability, and a distinct lack of

Part 1: Structural & Physicochemical Rationale[1][2][3]

The Geometric Advantage

The primary allure of cubane-1,4-diamine lies in its exit vectors. Like p-substituted benzene, the 1,4-disubstituted cubane provides a linear (

-

Bond Distance: The distance between the 1,4-carbons in cubane is approximately 2.72 Å, slightly shorter than the para-positions in benzene (2.79 Å). This subtle difference allows for fine-tuning of linker length in bifunctional molecules where a single angstrom affects ternary complex formation.

-

Volume & Shape: Cubane is a sphere-like scaffold. Unlike the flat benzene ring, it occupies 3D space, which disrupts crystal packing and improves solubility—a critical factor for PROTACs which often suffer from high molecular weight and lipophilicity.

Physicochemical Superiority

The transition from a phenyl linker to a cubyl linker imparts drastic changes in molecular properties:

| Property | p-Phenylenediamine Linker | Cubane-1,4-diamine Linker | Impact on Drug Design |

| Hybridization | Increases | ||

| Lipophilicity (ClogP) | High | Lower | Reduces non-specific binding; improves oral bioavailability. |

| Yes | No | Eliminates off-target toxicity related to DNA intercalation or non-specific protein binding. | |

| Metabolic Stability | Prone to oxidation (quinones) | High Stability | Cubane C-H bonds are strong; resistant to P450 oxidation compared to electron-rich aromatics. |

Part 2: Synthetic Protocol (The "How-To")

Strategic Route: The Curtius Rearrangement

While various routes exist, the most robust method for converting carboxylic acids to amines with retention of stereochemistry (and maintaining the cage integrity) is the Curtius Rearrangement . This protocol converts Cubane-1,4-dicarboxylic acid (CDA) into the diamine.[1]

Safety Precaution: This protocol involves azides. While acyl azides are generally stable, perform all reactions behind a blast shield. Avoid concentrating azide solutions to dryness.

Step-by-Step Methodology

Starting Material: Cubane-1,4-dicarboxylic acid (CDA).[1][2][3][4]

Phase 1: Formation of the bis-Boc Protected Intermediate

-

Activation: Charge a flame-dried round-bottom flask with CDA (1.0 eq) and anhydrous tert-butanol (

-BuOH) (solvent/reagent). -

Reagent Addition: Add Triethylamine (TEA) (2.5 eq) followed by Diphenylphosphoryl azide (DPPA) (2.2 eq).

-

Rearrangement: Heat the reaction mixture to reflux (85°C) for 12–16 hours.

-

Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with EtOAc and wash with 5% citric acid, saturated

, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc) yields 1,4-bis(tert-butoxycarbonylamino)cubane.

Phase 2: Deprotection to the Diamine Salt

-

Acidolysis: Dissolve the Boc-protected cubane in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH).

-

Cleavage: Add 4M HCl in Dioxane (excess, ~10 eq) at 0°C. Stir at room temperature for 4 hours.

-

Isolation: The product, Cubane-1,4-diamine dihydrochloride, will precipitate as a white solid.

-

Filtration: Filter the solid, wash with diethyl ether (to remove organic byproducts), and dry under vacuum.

Yield: Typically 70–85% over two steps.

Visualizing the Synthetic Pathway

Caption: Figure 1. Synthetic workflow for the conversion of Cubane-1,4-dicarboxylic acid to the diamine salt via Curtius Rearrangement.

Part 3: Application in PROTACs (Linkerology)

The Entropy Problem

In PROTAC design, long flexible PEG or alkyl linkers suffer from a high entropic penalty upon binding. The linker must collapse into a specific conformation to allow the Warhead and E3 Ligand to bind their respective targets.

-

The Cubane Solution: By using a rigid, linear cubane linker, you pre-organize the molecule. This reduces the degrees of freedom, minimizing the entropic cost (

) of ternary complex formation.

Designing the Construct

When using cubane-1,4-diamine, the amine handles serve as attachment points for:

-

The Warhead: (e.g., JQ1 for BRD4).

-

The E3 Ligand: (e.g., Thalidomide for Cereblon or VHL ligand).

Because the cubane is rigid, the angle of exit is fixed. This is useful for "reaching" into deep binding pockets without the "floppiness" of a PEG chain that might clash with protein surfaces.

Mechanism of Action Diagram

Caption: Figure 2. Structural logic of a Cubane-linked PROTAC. The rigid linker facilitates precise spatial proximity between the POI and E3 Ligase.

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]

-

Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

-

Williams, C. M., et al. (2020). Cubanes in Medicinal Chemistry: An Escape from Flatland. Chemical Reviews. [Link]

-

Ninomiya, M., et al. (2009). Facile Synthesis of 1,4-Diaminocubane via Curtius Rearrangement. Tetrahedron Letters. [Link]

-

Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. [Link] (Contextual reference for linker rigidity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Synthesis [ch.ic.ac.uk]

- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 1,4-Disubstituted Cubane Amines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cubane Cage - A Unique Scaffold for Molecular Exploration

The strained, aesthetically pleasing structure of cubane (C₈H₈) has captivated chemists since its synthesis by Eaton and Cole in 1964.[1] Beyond its intriguing geometry, the cubane cage offers a unique, rigid framework that has found increasing utility in medicinal chemistry and materials science.[2][3] Its ability to act as a bioisostere for a benzene ring, while offering a three-dimensional arrangement of substituents, has opened new avenues for the design of novel therapeutics.[2] This guide delves into the core electronic properties of a particularly interesting class of cubane derivatives: 1,4-disubstituted cubane amines. Understanding these properties is paramount for predicting their reactivity, molecular interactions, and ultimately, their potential in drug development and other applications.

The Synthesis of 1,4-Disubstituted Cubane Amines: Building the Core Structure

The journey into the electronic properties of 1,4-disubstituted cubane amines begins with their synthesis. While various methods for functionalizing the cubane core exist, a common and versatile starting point is dimethyl 1,4-cubanedicarboxylate.[4] A plausible and effective route to 1,4-diaminocubane involves a multi-step process starting from this readily available precursor.

A promising approach involves the conversion of the diester to a dicarboxamide, followed by a double Hofmann rearrangement. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate.[5][6]

Experimental Protocol: Synthesis of 1,4-Diaminocubane (Proposed)

Step 1: Ammonolysis of Dimethyl 1,4-Cubanedicarboxylate to Cubane-1,4-dicarboxamide

-

In a sealed pressure vessel, dissolve dimethyl 1,4-cubanedicarboxylate in a concentrated solution of ammonia in methanol.

-

Heat the mixture at a temperature and for a duration sufficient to drive the ammonolysis to completion (e.g., 100-120 °C for 24-48 hours).

-

Cool the reaction vessel and collect the precipitated cubane-1,4-dicarboxamide by filtration.

-

Wash the solid with cold methanol and dry under vacuum.

Step 2: Double Hofmann Rearrangement of Cubane-1,4-dicarboxamide to 1,4-Diaminocubane

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Suspend cubane-1,4-dicarboxamide in the cold sodium hypobromite solution.

-

Slowly warm the reaction mixture and then heat to reflux for a period sufficient to complete the rearrangement.

-

After cooling, the 1,4-diaminocubane can be extracted from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are then dried and the solvent removed under reduced pressure to yield the crude product.

-

Purification can be achieved by sublimation or recrystallization.

Further functionalization at the 4-position can be achieved by employing cubane precursors with a different substituent at that position, or by subsequent modification of the 1,4-diaminocubane product, although the latter can be challenging due to the reactivity of the amino groups.

The Basicity of Cubane Amines: Quantifying Electron Availability

A fundamental electronic property of an amine is its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. While experimental pKa values for simple alkylamines are typically in the range of 9.5 to 11.0, the unique structure of the cubane cage is expected to influence the basicity of its amino derivatives.[7]

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.[8][9] These calculations typically involve determining the Gibbs free energy change for the deprotonation of the conjugate acid in a simulated aqueous environment.

Table 1: Estimated pKa Values of Representative Amines

| Amine | Structure | Estimated pKa of Conjugate Acid | Reference |

| Methylamine | CH₃NH₂ | 10.6 | [10] |

| 1-Aminoadamantane | C₁₀H₁₅NH₂ | ~10.2 | [11] |

| 1-Aminocubane (Predicted) | C₈H₇NH₂ | ~9.5 - 10.0 | |

| 1,4-Diaminocubane (Predicted) | H₂NC₈H₆NH₂ | pKa₁: ~9.0 - 9.5, pKa₂: ~7.5 - 8.0 |

Note: The predicted pKa values for aminocubanes are estimates based on the expected electron-withdrawing nature of the cubane cage and are not from direct experimental or computational results found in the literature. Further research is needed to confirm these values.

The predicted lower basicity of aminocubane compared to adamantanamine reflects the greater strain and higher s-character of the cubane cage. For 1,4-diaminocubane, the second protonation (pKa₂) is expected to be significantly lower due to the electrostatic repulsion from the first protonated amino group, an effect transmitted through the rigid cubane framework.

Through-Bond vs. Through-Space: The Unique Electronic Communication of the Cubane Cage

A key aspect of the electronic properties of 1,4-disubstituted cubanes is the transmission of electronic effects between the substituents. This communication can occur through two primary mechanisms: through-bond (TB) and through-space (TS) interactions.[12]

-

Through-Bond (TB) Interactions: Electronic effects are propagated through the sigma bonds of the cubane framework.

-

Through-Space (TS) Interactions: Electronic effects are transmitted directly across the empty space within the cubane cage.

The rigid, compact structure of the cubane cage makes it an excellent system for studying these interactions. The distance between the 1 and 4 positions is relatively short, allowing for potentially significant TS coupling.

Studies on analogous systems, such as the 1,4-diphenylcyclohexane-1,4-diyl radical cation, have provided evidence for significant through-space and through-bond electronic interactions.[13] In the case of 1,4-diaminocubane, the interaction between the two nitrogen lone pairs and their influence on each other's basicity is a direct consequence of these electronic communication pathways. Computational studies on dehydrodiazine radicals have suggested that through-space interactions can play a dominant role over through-bond interactions in determining the stability of radical isomers.[14]

The interplay of these effects in 1,4-disubstituted cubane amines will dictate the overall electronic character of the molecule and its interactions with biological targets. The ability to tune these interactions by varying the substituent at the 4-position provides a powerful tool for rational drug design.

Experimental Probes of Electronic Structure: Cyclic Voltammetry and Photoelectron Spectroscopy

To experimentally probe the electronic properties of 1,4-disubstituted cubane amines, several techniques can be employed. Cyclic voltammetry (CV) and photoelectron spectroscopy (PES) are particularly powerful for elucidating redox potentials and orbital energies.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[15] For an amino-substituted cubane, CV can be used to determine its oxidation potential, providing insight into the ease with which an electron can be removed from the nitrogen lone pair.

Experimental Protocol: Cyclic Voltammetry of a 1,4-Disubstituted Cubane Amine

-

Solution Preparation: Dissolve the cubane amine in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Apply a potential waveform that sweeps from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.

-

Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the analyte. The peak potentials provide information about the redox potentials of the cubane amine.

By comparing the oxidation potentials of a series of 1-amino-4-substituted cubanes, the electronic influence of the substituent at the 4-position can be quantified. Electron-donating groups are expected to lower the oxidation potential, while electron-withdrawing groups will increase it.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a technique that measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons. This information can be used to determine the binding energies of the electrons in their molecular orbitals. For cubane amines, PES can provide direct experimental values for the ionization potential, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), primarily located on the nitrogen lone pair.

Experimental Protocol: Photoelectron Spectroscopy of a 1,4-Disubstituted Cubane Amine

-

Sample Introduction: Introduce the volatile cubane amine into a high-vacuum chamber.

-

Ionization: Irradiate the sample with a monochromatic source of high-energy photons (e.g., He(I) radiation).

-

Electron Energy Analysis: Measure the kinetic energy of the ejected photoelectrons using an electron energy analyzer.

-

Spectrum Generation: Plot the number of detected electrons as a function of their binding energy (which is the difference between the photon energy and the measured kinetic energy).

The resulting photoelectron spectrum will show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The first band at the lowest binding energy corresponds to the ionization of the HOMO.

The Influence of Substituents on Electronic Properties

The electronic properties of 1,4-disubstituted cubane amines can be finely tuned by varying the substituent at the 4-position. This substituent can exert its influence through a combination of inductive and field effects.

-

Inductive Effects: These are transmitted through the sigma bonds of the molecule and are dependent on the electronegativity of the substituent.

-

Field Effects: These are electrostatic effects that are transmitted through space.

The rigid nature of the cubane cage allows for a clear separation and study of these effects. By systematically varying the substituent at the 4-position from electron-donating to electron-withdrawing, a quantitative understanding of their impact on the basicity, redox potential, and other electronic properties of the amino group at the 1-position can be established.

Table 2: Expected Trends in Electronic Properties of 1-Amino-4-X-Cubanes

| Substituent (X) | Electronic Nature | Expected Effect on pKa of Amino Group | Expected Effect on Oxidation Potential |

| -N(CH₃)₂ | Strong Electron-Donating | Increase | Decrease |

| -OCH₃ | Electron-Donating | Slight Increase | Slight Decrease |

| -CH₃ | Weak Electron-Donating | Very Slight Increase | Very Slight Decrease |

| -H | Reference | - | - |

| -F, -Cl, -Br | Halogen (Inductively Withdrawing) | Decrease | Increase |

| -CN | Strong Electron-Withdrawing | Significant Decrease | Significant Increase |

| -NO₂ | Very Strong Electron-Withdrawing | Large Decrease | Large Increase |

These trends provide a predictive framework for the rational design of cubane-based molecules with specific electronic properties tailored for a particular application.

Conclusion and Future Outlook

The 1,4-disubstituted cubane amine scaffold presents a fascinating platform for fundamental studies of electronic interactions and for the development of novel molecules with applications in medicinal chemistry and materials science. The unique interplay of through-bond and through-space electronic communication within the rigid cubane cage allows for the fine-tuning of the properties of the amino group through substitution at the distal position.

While the synthesis of these molecules can be challenging, the potential rewards in terms of creating novel structures with precisely controlled electronic properties are significant. Future research in this area will likely focus on:

-

The development of more efficient and scalable synthetic routes to a wider variety of 1,4-disubstituted cubane amines.

-

The acquisition of precise experimental data on the pKa values and redox potentials of a systematic series of these compounds.

-

Advanced computational studies to further elucidate the nature of through-bond and through-space interactions in these systems.

-

The application of this fundamental understanding to the design and synthesis of novel cubane-based drugs and functional materials.

As our understanding of the electronic properties of these remarkable molecules deepens, so too will our ability to harness their unique characteristics for the advancement of science and technology.

References

-

Computational Approaches for the Prediction of pKa Values. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Basicity of Amines Explained with Examples. (2023, November 16). YouTube. Retrieved February 9, 2026, from [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). PMC. Retrieved February 9, 2026, from [Link]

-

Hofmann rearrangement. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. (2020, October 28). ePrints Soton. Retrieved February 9, 2026, from [Link]

- US8999680B2 - Preparation of 1,4-diaminobutane - Google Patents. (n.d.). Google Patents.

-

Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

-

Cubanes in Medicinal Chemistry. (2019, February 14). PubMed. Retrieved February 9, 2026, from [Link]

-

24.3: Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Substituent effects in cubane and hypercubane: a DFT and QTAIM study. (2017, September 14). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Cubane. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

- CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents. (n.d.). Google Patents.

-

ANION PHOTOELECTRON SPECTROSCOPIC AND DFT STUDIES OF M-CnHn COMPLEXES OF Nb AND Y. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents. (n.d.). Google Patents.

-

The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

Evidence for significant through-space and through-bond electronic coupling in the 1,4-diphenylcyclohexane-1,4-diyl radical cation gained by absorption spectroscopy and DFT calculations. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (2024, December 20). MDPI. Retrieved February 9, 2026, from [Link]

-

5.12. Introduction to Photoelectron Spectroscopy. (2020, August 28). YouTube. Retrieved February 9, 2026, from [Link]

-

Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. (n.d.). Molecules. Retrieved February 9, 2026, from [Link]

-

Transmission of Electronic Substituent Effects Across the 1,12-dicarba-closo-dodecaborane Cage: A Computational Study Based on Structural Variation, Atomic Charges, and ¹³C NMR Chemical Shifts. (2015, January 8). PubMed. Retrieved February 9, 2026, from [Link]

-

1-Amino-cubane-4-carboxylic acid methyl ester | C10H11NO2 | CID 122551191. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

Photoelectron spectra and structure of the Mnn(-) anions (n = 2-16). (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Cyclic voltammetry. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

-

Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

-

22.4b Synthesis of Amines Hofmann Rearrangement. (2018, September 21). YouTube. Retrieved February 9, 2026, from [Link]

-

a) Chemical structure and substituents for cubic cages 1 and 2 and... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Photoelectron spectroscopy (article). (n.d.). Khan Academy. Retrieved February 9, 2026, from [Link]

-

Single-electron self-exchange between cage hydrocarbons and their radical cations in the gas phase. (2010, February 22). PubMed. Retrieved February 9, 2026, from [Link]

-

8-Aminocubane-1-carboxylic acid | C9H9NO2 | CID 25324634. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

The sharp structural switch of covalent cages mediated by subtle variation of directing groups. (2023, August 2). PMC. Retrieved February 9, 2026, from [Link]

-

Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. (2025, August 8). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021, July 25). YouTube. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 1,4-annulated cyclooctatetraenophanes based on a novel cubane building block approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Single-electron self-exchange between cage hydrocarbons and their radical cations in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. mdpi.com [mdpi.com]

- 14. jila.colorado.edu [jila.colorado.edu]

- 15. Khan Academy [khanacademy.org]

Geometric & Electronic Profiling: Cubane-1,4-diamine vs. p-Phenylenediamine

This guide provides an in-depth technical analysis of the geometric and electronic distinctions between Cubane-1,4-diamine and its aromatic analog, p-Phenylenediamine (Benzene-1,4-diamine) .[1] It is structured for medicinal chemists and structural biologists evaluating cubane as a high-value bioisostere.[1]

Technical Whitepaper | Structural Biology & Medicinal Chemistry [1]

Executive Summary: The "Spherical Benzene"

In modern drug discovery, the escape from "flatland" (purely aromatic, 2D scaffolds) is a priority to improve solubility and metabolic stability. Cubane (

This guide analyzes the Cubane-1,4-diamine scaffold, contrasting it with p-phenylenediamine (PPD) .[1] We demonstrate that while the exit vectors (substituent orientation) are nearly identical, the electronic environment (basicity/hybridization) and hydrodynamic volume differ significantly, offering a strategic tool for optimizing ADME properties.

Structural Fundamentals & Geometric Parameters

The utility of cubane-1,4-diamine as a bioisostere hinges on its ability to place functional groups (amines) at the same spatial coordinates as benzene, despite the core's differing volume.[1]

Core Geometry Comparison

The cubane cage is highly strained (

| Parameter | p-Phenylenediamine (Benzene Core) | Cubane-1,4-diamine (Cubane Core) | Significance |

| Hybridization | Non-standard | Affects bond angles and acidity.[1] | |

| C-C Bond Length | Cubane bonds are longer (weaker). | ||

| C-N Bond Length | Benzene C-N is shorter due to conjugation. | ||

| Core Diagonal | Critical Match: The cores are nearly identical in span. | ||

| Inter-Nitrogen Distance | The "Head-to-Tail" length is preserved ( | ||

| Exit Vector Angle | Perfect alignment for binding pockets. | ||

| Dimensionality | 2D (Flat) | 3D (Spherical/Cubic) | Cubane has "bulk" without width change. |

The "Exit Vector" Analysis

The defining feature of the 1,4-cubane scaffold is the collinearity of its substituents.[1]

-

Cubane: Substituents extend directly outward from the body diagonal.[1]

-

Result: A pharmacophore binding to PPD can often accept Cubane-1,4-diamine without steric clash, provided the binding pocket can accommodate the slightly larger "thickness" of the cubane cage (approx

radius vs.

Electronic Profile & Reactivity

While geometrically similar, the electronic properties of these two scaffolds are distinct. This difference is the primary driver for swapping benzene for cubane to alter metabolic liabilities or solubility.[1]

Basicity (pKa) and Hybridization

The basicity of the amine groups is governed by the hybridization of the carbon to which they are attached.[1]

-

p-Phenylenediamine (Aniline-like): The nitrogen lone pair is delocalized into the

-system of the ring.[1]-

Effect: Drastically reduced basicity (

for conjugate acid).

-

-

Cubane-1,4-diamine: There is no

-system for delocalization.[1] However, the cubane carbons are not standard

Metabolic Stability

-

Benzene: Susceptible to oxidative metabolism (epoxidation, hydroxylation) leading to toxic quinone-imines (in PPD).

-

Cubane: The C-H bonds are strong and the cage is kinetically stable.[1][3] It does not undergo aromatic hydroxylation.[1] This often improves the metabolic half-life of the drug candidate.[1]

Experimental Protocols

Synthesis: Cubane-1,4-diamine via Curtius Rearrangement

Direct nitration/reduction (common for benzene) is not viable for cubane due to cage instability under harsh electrophilic conditions.[1] The standard route proceeds from Cubane-1,4-dicarboxylic acid .[1][4]

Protocol Workflow:

-

Activation: Convert dicarboxylic acid to acyl chloride or mixed anhydride.

-

Azidation: React with

or Diphenylphosphoryl azide (DPPA). -

Rearrangement: Thermal Curtius rearrangement to isocyanate.

-

Hydrolysis: Acidic hydrolysis to yield the diamine hydrochloride salt.[1]

Caption: Figure 1. Synthesis of Cubane-1,4-diamine via Curtius Rearrangement to avoid cage strain rupture.

Computational Validation (DFT Protocol)

To validate geometric parameters for a specific derivative, use Density Functional Theory (DFT).

-

Software: Gaussian 16 or ORCA.

-

Functional: B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) (Standard) or def2-TZVP (High accuracy).

-

Solvation: IEFPCM (Water) to simulate physiological conditions.

Key Checkpoint: Measure the

Summary of Comparative Data

The following table summarizes the critical parameters for researchers deciding between these two scaffolds.

| Feature | p-Phenylenediamine | Cubane-1,4-diamine | Drug Design Implication |

| Vector Angle | Direct bioisosteric replacement.[1] | ||

| N-N Distance | Negligible difference; fits same pockets. | ||

| Solubility (LogP) | Moderate (Planar stacking) | High (Disrupts stacking) | Cubane improves solubility. |

| Basicity (pKa) | Low ( | Medium ( | Cubane amines are more protonated at pH 7.4. |

| Metabolism | High (Ring oxidation) | Low (Inert cage) | Cubane extends half-life ( |

| Toxicity | Potential Quinone formation | Generally Non-toxic | Cubane avoids "structural alerts." |

Conclusion

Cubane-1,4-diamine is a high-fidelity geometric mimic of p-phenylenediamine that offers superior physicochemical properties.[1] While the N-N distance and exit vectors are virtually identical, the transition from a 2D aromatic system to a 3D aliphatic cage drastically alters the electronic landscape (pKa) and solubility profile .[1] It is the scaffold of choice when a rigid linker is required but the metabolic liabilities or insolubility of benzene must be eliminated.[1]

References

-

Chalmers, B. A., et al. (2016). Validating the Concept of Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition.

-

Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie.

-

Tsanaktsidis, J. (2025). Cubane-1,4-dicarboxylic acid: Synthesis and Applications. CSIRO Research Publications.[1]

-

Houston, T. A., & Kitching, W. (2001). Cubanes in Medicinal Chemistry. Chemical Reviews.

-

Cambridge Structural Database (CSD). Geometric parameters of small molecule crystal structures. (Accession codes for Cubane diamines).

Sources

Breaking the Lattice: Solubility Advantages of Cubane Diamines in Aqueous Media

The following technical guide details the solubility advantages of cubane diamines, specifically contrasting them with their benzene analogs (phenylenediamines). This guide is structured for drug development professionals and is grounded in physicochemical principles and recent bioisosteric applications.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the "Escape from Flatland" initiative seeks to replace planar, aromatic scaffolds with three-dimensional (3D), saturated bioisosteres. While the primary driver is often patentability or metabolic stability, the solubility advantage of these 3D scaffolds is a critical, yet under-utilized, asset.

This guide focuses on 1,4-diaminocubane as a bioisostere of 1,4-phenylenediamine . We demonstrate that the substitution of the benzene ring with a cubane core does not merely change the shape; it fundamentally alters the electronic landscape of the molecule, triggering a pKa-driven ionization switch that drastically enhances aqueous solubility at physiological pH.

Physicochemical Basis of Solubility

The solubility advantage of cubane diamines over phenylenediamines stems from three distinct mechanistic pillars:

Disruption of Lattice Energy (The Geometric Factor)

Aromatic rings, such as benzene, facilitate strong

-

Phenylenediamine: Planar structure leads to tight crystal packing (High Lattice Energy).

-

Cubane Diamine: The cubic, 3D scaffold acts as a "molecular gravel," preventing efficient packing. This lowers the melting point and the energy required to break the crystal lattice.

The Ionization Switch (The Electronic Factor)

This is the most significant factor for aqueous solubility.

-

Aromatic Amines (Anilines): In 1,4-phenylenediamine, the nitrogen lone pair is delocalized into the aromatic ring (resonance). This stabilizes the lone pair, making it less available to accept a proton.[1] Consequently, anilines are weak bases (

). At physiological pH (7.4), they exist primarily as neutral, hydrophobic species . -

Aliphatic Amines (Cubane Amines): In 1,4-diaminocubane, the carbons are

hybridized. There is no resonance stabilization of the nitrogen lone pair. Although the cubane skeleton is slightly electron-withdrawing (due to higher

Impact: Charged species are orders of magnitude more soluble in water than neutral organics due to ion-dipole interactions with the solvent.

Solvation Shell Architecture

The 3D surface area of the cubane core allows for a more accessible solvation shell compared to the flat benzene ring, which requires the solvent to structure itself around the hydrophobic face of the arene.

Comparative Analysis: Phenylenediamine vs. Cubane Diamine

The following table summarizes the estimated physicochemical differences that drive the solubility profile.

| Feature | 1,4-Phenylenediamine (PPD) | 1,4-Diaminocubane | Impact on Aqueous Solubility |

| Hybridization | Cubane disrupts crystal packing. | ||

| Electronic State | Resonance Delocalization | Localized Lone Pairs | Cubane amines are stronger bases. |

| Estimated pKa | Critical differentiator. | ||

| State at pH 7.4 | Neutral (0 charge) | Cationic (+1 to +2 charge) | Cationic species are highly soluble. |

| LogD (pH 7.4) | High (Lipophilic) | Low (Hydrophilic due to charge) | Lower LogD correlates with higher solubility.[2] |

| Metabolic Stability | Low (Quinone imine formation) | High (C-H bond strength) | Cubane resists oxidative metabolism. |

Visualizing the Mechanism

The following diagrams illustrate the structural bioisosterism and the solvation mechanisms described above.

Diagram 1: Bioisosteric Replacement & Ionization State

Caption: Comparison of ionization states at physiological pH. The aliphatic nature of cubane amines ensures protonation, driving solubility.

Diagram 2: Solvation and Crystal Lattice Dynamics

Caption: The dual-action mechanism: Cubane disrupts the solid lattice (lowering energy cost) and facilitates ionization (increasing hydration).[3][4][5][6][7][8][9][10][11]

Experimental Protocols

To validate the solubility advantages in your own workflow, the following protocols are recommended. These are designed to be self-validating by including internal controls.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Do not rely solely on kinetic solubility (DMSO precipitation) as it may overestimate solubility for supersaturated solutions.

Step-by-Step Protocol:

-

Preparation: Weigh 5 mg of solid 1,4-diaminocubane dihydrochloride (or free base) into a chemically resistant glass vial.

-

Solvent Addition: Add 500 µL of phosphate-buffered saline (PBS), pH 7.4.

-

Equilibration: Shake at 25°C for 24 hours.

-

Validation Check: Ensure solid excess is visible. If clear, add more solid until saturation is observed.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS.

-

Control: Run 1,4-phenylenediamine in parallel.

-

Expected Result: Cubane diamine concentration should be significantly higher (>10-fold) than the phenylenediamine control due to ionization.

-

pKa Determination (Potentiometric Titration)

To confirm the "Ionization Switch" hypothesis for your specific derivative:

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample: Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).

-

Titration: Titrate from pH 2.0 to pH 12.0 using HCl and KOH.

-

Analysis: Plot the Bjerrum difference curve.

-

Success Criterion: Identification of inflection points corresponding to amine protonation. Expect

and

-

Synthesis and Accessibility

Historically, cubane synthesis was a barrier. However, modern C-H functionalization has democratized access.

-

Starting Material: Dimethyl 1,4-cubanedicarboxylate (commercially available).

-

Transformation: Curtius rearrangement is the standard route to convert the carboxylic esters to amines.

-

Reaction:

-

-